2-Amino-1-naphthol hydrochloride
Overview
Description
2-Amino-1-naphthol hydrochloride: is an organic compound with the molecular formula C₁₀H₁₀ClNO. It is a derivative of naphthol, where an amino group is attached to the first position and a hydroxyl group is attached to the second position of the naphthalene ring, forming a hydrochloride salt. This compound is known for its applications in various chemical reactions and industrial processes.
Mechanism of Action
Mode of Action
2-Amino-1-naphthol hydrochloride is known to undergo condensation with methylene-substituted azaheterocycles in the presence of an oxidizing agent . This interaction results in the formation of photochromic spirooxazines .
Biochemical Pathways
The compound’s ability to form photochromic spirooxazines suggests it may influence pathways related to light perception or photochemical reactions .
Result of Action
Its ability to form photochromic spirooxazines suggests it may have applications in the development of photoresponsive materials .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is sensitive to atmospheric oxidation . It is also unstable in solution and decomposes rapidly, but this decomposition can largely be prevented by the addition of sodium bisulfite . The dry solid slowly changes and should be used within a few weeks of its preparation .
Biochemical Analysis
Biochemical Properties
2-Amino-1-naphthol hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances . The compound’s interaction with these enzymes can lead to the formation of various metabolites, influencing the overall biochemical pathways. Additionally, this compound has been noted for its potential carcinogenic properties, interacting with DNA and proteins in a manner that may lead to mutations .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can induce changes in gene expression, leading to alterations in cellular metabolism and function . In various cell types, this compound has been observed to cause oxidative damage, which can result in cell death or transformation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to cytochrome P450 enzymes, leading to the activation or inhibition of these enzymes . This interaction can result in the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular components. Additionally, this compound can interact with DNA, leading to mutations and potential carcinogenic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be unstable in solution, decomposing rapidly unless stabilized with agents such as sodium bisulfite . Over time, the degradation of this compound can lead to a decrease in its effectiveness and an increase in its toxicity. Long-term studies have shown that prolonged exposure to the compound can result in significant cellular damage and alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxicity and adverse effects . Studies have shown that high doses of this compound can lead to the development of tumors in animal models, highlighting its potential carcinogenic properties . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can further participate in biochemical reactions. The compound’s metabolism can influence metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments. The distribution of this compound can influence its overall activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its biochemical properties and effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-1-naphthol hydrochloride typically involves the reduction of nitroso-β-naphthol in an alkaline solution. The process begins with the dissolution of nitroso-β-naphthol in sodium hydroxide, followed by the addition of sodium hydrosulfite as a reducing agent. The reaction mixture is then acidified with hydrochloric acid to precipitate the aminonaphthol hydrochloride .
Industrial Production Methods: In an industrial setting, the preparation involves the use of large-scale equipment such as earthenware crocks, mechanical stirrers, and steam tubes. The reaction is carried out by dissolving nitroso-β-naphthol in sodium hydroxide, followed by the addition of sodium hydrosulfite. The mixture is then cooled, and hydrochloric acid is added to precipitate the product. The precipitate is collected, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-naphthol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
Chemistry: 2-Amino-1-naphthol hydrochloride is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments. It is also used in the preparation of photochromic spirooxazines .
Biology and Medicine: In biological research, it is used as a reagent for the detection of certain biomolecules.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other chemical intermediates. It is also used in the degradation of azo dyes in wastewater treatment .
Comparison with Similar Compounds
1-Amino-2-naphthol hydrochloride: Similar in structure but with the amino and hydroxyl groups reversed.
2-Amino-3-naphthol hydrochloride: Similar but with the hydroxyl group at the third position.
2-Amino-4-naphthol hydrochloride: Similar but with the hydroxyl group at the fourth position.
Uniqueness: 2-Amino-1-naphthol hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .
Biological Activity
2-Amino-1-naphthol hydrochloride is an organic compound with notable biological activities, particularly in the context of carcinogenicity and potential therapeutic applications. Its structure, derived from naphthalene, allows it to interact with biological systems in various ways. This article explores the biological activity of this compound, focusing on its carcinogenic properties, mechanisms of action, and relevant research findings.
This compound is a derivative of naphthalene, characterized by the presence of an amino group at the 2-position and a hydroxyl group at the 1-position. Its molecular formula is C₁₁H₉ClN₂O, and it has a molar mass of approximately 220.65 g/mol. The compound is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous solutions.
Historical Context
The carcinogenic potential of this compound was first investigated in the mid-20th century. A pivotal study conducted by Bonser et al. (1956) involved the implantation of paraffin wax pellets containing the compound into mouse bladders. The results indicated that while its parent compound, 2-naphthylamine, did not exhibit significant carcinogenicity under similar conditions, this compound was found to be a potent carcinogen, inducing bladder tumors in a substantial percentage of the test subjects .
The carcinogenic effects of this compound are thought to arise from its metabolic activation to reactive intermediates that interact with DNA, leading to mutagenic changes. The compound's structure allows it to form adducts with DNA bases, which can result in errors during DNA replication and ultimately contribute to tumorigenesis .
Case Studies and Experimental Evidence
Several studies have provided insight into the biological activity of this compound:
-
Tumor Induction Studies : In Bonser et al.'s study involving 605 mice, it was observed that the incidence of bladder tumors was significantly higher in groups treated with 2-amino-1-naphthol compared to controls (7.4% vs. expected rates) after a latency period of approximately 25 weeks .
Treatment Group Tumor Incidence (%) Control Incidence (%) This compound 7.4 <0.3 - Metabolic Studies : Research has shown that exposure to aniline derivatives can lead to increased levels of urinary metabolites related to 2-amino-1-naphthol in occupational settings, suggesting that human exposure may also pose cancer risks .
- Comparative Studies : A comparative analysis between this compound and its parent amine highlighted that while both compounds are related, their biological activities differ significantly, emphasizing the importance of metabolic pathways in determining carcinogenic potential .
Therapeutic Potential
Despite its established carcinogenic properties, there is ongoing research into the therapeutic applications of 2-amino-1-naphthol derivatives. Some studies suggest that modifications to its structure may yield compounds with anti-cancer properties by inhibiting glycolysis in cancer cells, thereby restricting their energy supply for growth .
Properties
IUPAC Name |
2-aminonaphthalen-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-6,12H,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJOQASNBCUDMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885848 | |
Record name | 1-Naphthalenol, 2-amino-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41772-23-0 | |
Record name | 1-Naphthalenol, 2-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41772-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-1-naphthol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97230 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Naphthalenol, 2-amino-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthalenol, 2-amino-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hydroxy-2-naphthylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.480 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-1-NAPHTHOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F1K0BRO5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key finding of the research paper regarding 2-Amino-1-naphthol hydrochloride?
A: The research paper investigates the carcinogenic properties of both this compound and its parent amine, 2-Naphthylamine. While the abstract provided doesn't detail the specific findings, the title suggests that the study focuses on establishing and comparing the carcinogenic potential of these two compounds. [] This likely involves investigating factors like their metabolic activation, DNA adduct formation, and ability to induce mutations, ultimately contributing to a better understanding of their carcinogenic mechanisms.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.